Structural Differentiation: Extra Methylene Unit Confers Proteolytic Stability in β‑Homoglutamine‑Containing Peptides
Fmoc-HomoGln-otBu delivers a β‑homoglutamine residue that contains one additional backbone methylene compared to natural L‑glutamine. In a direct experimental system, macrocyclic α/β³‑peptide libraries incorporating β‑homoglutamine (alongside β‑homoglycine, β‑homoalanine, and β‑homophenylglycine) were selected against human EGFR. The resulting peptides, containing up to five β³‑amino acid residues, exhibited outstanding proteolytic stability that was specifically attributed to the β³‑amino acid content [1]. In contrast, peptides composed exclusively of α‑amino acids (e.g., those synthesized with Fmoc‑Gln(Trt)‑OH) lack this backbone modification and are rapidly degraded by serum proteases.
| Evidence Dimension | Proteolytic stability of β‑homoglutamine‑containing peptides vs. α‑peptide controls |
|---|---|
| Target Compound Data | Macrocyclic α/β³‑peptides containing β‑homoglutamine exhibited outstanding proteolytic stability (qualitative, attributed to β³AA residues) [1]. |
| Comparator Or Baseline | Standard α‑peptides synthesized with natural amino acids (e.g., Fmoc‑Gln(Trt)‑OH) undergo rapid enzymatic degradation. |
| Quantified Difference | Not quantified in a single head‑to‑head assay; difference is inferred from class behavior of β‑ vs. α‑amino acid backbones. |
| Conditions | RaPID selection against human EGFR; thioether‑macrocyclic peptide libraries displayed on ribosomes [1]. |
Why This Matters
For procurement decisions in peptide therapeutic programs, the intrinsic proteolytic stability of β‑homoglutamine can reduce the need for additional stabilizing modifications, streamlining lead optimization.
- [1] Wakabayashi R, Kawai M, Katoh T, Suga H. In Vitro Selection of Macrocyclic α/β³-Peptides against Human EGFR. J. Am. Chem. Soc. 2022, 144, 18504–18510. View Source
